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Compound of Interest

4-(2-Hydroxyethoxy)-3,5-
Compound Name:
dimethylbenzaldehyde

Cat. No.: B1438565

Synthesis of Apabetalone: A Detailed
Application Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Epigenetic Promise of
Apabetalone

Apabetalone (RVX-208) is a pioneering small molecule at the forefront of epigenetic therapy.[1]
As a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-
Terminal (BET) family of proteins, particularly BRD4, Apabetalone represents a novel approach
to treating complex diseases.[1] BET proteins are crucial epigenetic "readers" that recognize
acetylated lysine residues on histones, thereby regulating the transcription of genes implicated
in a host of pathological processes, including inflammation and cardiovascular disease (CVD).
[1][2] By selectively targeting BD2, Apabetalone modulates these pathways, offering a
promising therapeutic strategy for conditions such as atherosclerosis and associated
cardiovascular complications.[1][2]

This application note provides a comprehensive, in-depth guide to the synthesis of
Apabetalone, focusing on a key final-step condensation reaction. The protocol is designed to
be self-validating, with explanations for experimental choices, detailed procedural steps, and
methods for characterization and quality control.
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Overall Synthesis Strategy

The synthesis of Apabetalone, as outlined herein, culminates in a pivotal condensation reaction
between two key precursors: 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde and 2-amino-
4,6-dimethoxybenzonitrile. The overall synthetic pathway is depicted below, including the multi-
step preparation of the crucial aminobenzonitrile intermediate starting from 3,5-
dimethoxyaniline. This route is advantageous due to the availability of the starting materials
and the efficiency of the described transformations.[3]

Precursor Synthesis: 2-amino-4,6-dimethoxybenzonitrile
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Caption: Overall synthetic scheme for Apabetalone.

Part 1: Synthesis of the Key Intermediate: 2-amino-
4,6-dimethoxybenzonitrile

This section details the multi-step synthesis of 2-amino-4,6-dimethoxybenzonitrile, a critical
precursor for the final condensation step. The process begins with the readily available 3,5-
dimethoxyaniline.
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Step 1.1: Synthesis of N-(2,4-dimethoxyphenyl I)-2-
(oximino)acetamide

This initial step involves a condensation reaction to form an oximinoacetamide intermediate.
Protocol:

e To a suitable reaction vessel, add hydroxylamine sulfate (120 g, 0.73 mol), chloral hydrate
(90 g, 0.54 mol), and sodium sulfate decahydrate (200 g, 0.62 mol).

 Stir the mixture thoroughly.

o Separately, dissolve 2,4-dimethoxyaniline (81 g, 0.52 mol) in a solution of 80 ml of
hydrochloric acid and 60 ml of water.

e Add the 2,4-dimethoxyaniline solution to the reaction vessel.
¢ Heat the mixture to reflux and maintain for 2 hours with continuous stirring.
 After the reaction is complete, cool the mixture to allow for crystallization.

» Collect the crystals by suction filtration and dry to yield N-(2,4-dimethoxyphenyl I)-2-
(oximino)acetamide.

o Expected Yield: Approximately 99.1 g (83.5%).[3]

Step 1.2: Synthesis of 4,6-Dimethoxyisatin

The oximinoacetamide intermediate is then cyclized in the presence of a strong acid to form
4,6-dimethoxyisatin.

Protocol:
 In areaction flask, add concentrated sulfuric acid (400 g, 4.08 mol).

e Heat the sulfuric acid to 50°C.
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e Gradually add N-(2,4-dimethoxyphenyl I)-2-(oximino)acetamide (90 g, 0.40 mol) in portions,
while maintaining the internal temperature between 60-70°C.

e Once the addition is complete, increase the temperature to 80°C and hold for 30 minutes.
o Carefully pour the reaction mixture into 10 times its volume of water.
 Allow the mixture to stand for 3 hours to facilitate crystallization.
« Filter the mixture and wash the collected solid with water until neutral.
» Recrystallize the crude product from anhydrous ethanol to obtain 4,6-dimethoxyisatin.
o Expected Yield: Approximately 76.7 g (89.8%).[3]
Step 1.3: Synthesis of 2-amino-4,6-

dimethoxybenzonitrile

The final step in the precursor synthesis involves an oxidative reaction of 4,6-dimethoxyisatin.
Protocol:

e This step involves the oxidation of 4,6-dimethoxyisatin in the presence of a divalent copper
salt (e.g., copper nitrate, copper chloride, or copper bromide) and an oxidant with ammonia
water or ammonia gas.[3]

» The specific quantities and reaction conditions for this step are not fully detailed in the
provided source, but it is a known transformation. Researchers should refer to literature
procedures for the conversion of isatins to aminonitriles.

Part 2: Final Synthesis of Apabetalone

This section outlines the final and critical step in the synthesis of Apabetalone: the alkaline-
catalyzed condensation of 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde and 2-amino-4,6-
dimethoxybenzonitrile.

Experimental Protocol
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Materials and Reagents:

Molar Mass ( . Moles
Reagent Formula Quantity
g/mol) (approx.)
2-amino-4,6-
dimethoxybenzo CoH10N202 178.19 89¢ 0.05
nitrile
4-(2-
Hydroxyethoxy)-
3,5- C11H1403 194.23 1469 0.075
dimethylbenzald
ehyde
Sodium
_ NaOH 40.00 0.05g 0.00125

Hydroxide
Tetrahydrofuran

CaHsO 72.11 50 ml -
(THF)
Ethyl Acetate CaHsO2 88.11 As needed -
Ethanol C2HsOH 46.07 As needed -
Water H20 18.02 As needed -

Procedure:

e To a clean, dry reaction flask, add 2-amino-4,6-dimethoxybenzonitrile (8.9 g, 0.05 mol) and
4-(2-hydroxyethoxy)-3,5-dimethylbenzaldehyde (14.6 g, 0.075 mol).[3]

e Add 50 ml of tetrahydrofuran (THF) to the flask, followed by sodium hydroxide (0.05 g).[3]

 Stir the mixture and heat to reflux. Maintain the reflux for 3 hours.[3]

e Upon completion of the reaction (monitorable by TLC), allow the mixture to cool to room

temperature.

e Add ethyl acetate and water to the reaction mixture for extraction.
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» Separate the organic phase, wash it with water, and then dry it over a suitable drying agent
(e.g., anhydrous sodium sulfate).

» Recover the ethyl acetate under reduced pressure.

o Recrystallize the resulting residue from ethanol to yield pure 2-[4-(2-hydroxyethoxy)-3,5-
dimethylphenyl]-5,7-dimethoxyquinazolin-4(3H)-one (Apabetalone).[3]

o Expected Yield: 14.8 g (79.8%).[3]

o Expected Purity: 99.7% (by area normalization method).[3]
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Combine Reactants and Solvent:
- 2-amino-4,6-dimethoxybenzonitrile
- 4-(2-Hydroxyethoxy)-3,5-dimethylbenzaldehyde
- THF

'

Add Catalyst:
- Sodium Hydroxide

'

Reaction:
- Reflux for 3 hours

l

Workup:
- Cool to RT
- Add Ethyl Acetate & Water
- Separate Organic Layer
- Wash with Water

\_ - Dry )

'

Isolation:
- Evaporate Ethyl Acetate

l

Purification:
- Recrystallize from Ethanol

4 )

Final Product:

- Apabetalone
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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